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(5-(Hydroxymethyl)furan-2-yl)boronic acid

Cat. No.: B173402
CAS No.: 1256355-56-2
M. Wt: 141.92 g/mol
InChI Key: DGQIZKAAYUGHIR-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) Moieties in Organic Synthesis and Medicinal Chemistry

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. nih.govnumberanalytics.com This structural unit is a cornerstone in both organic synthesis and medicinal chemistry due to its versatile reactivity and presence in a wide array of biologically active compounds. numberanalytics.comacs.org

In Organic Synthesis:

Versatile Building Block: Furans are readily available and can be easily functionalized, serving as precursors to a diverse range of other molecules. numberanalytics.comacs.org

Reactive Diene: The furan ring can act as an electron-rich diene in Diels-Alder reactions, facilitating the formation of complex cyclic systems. acs.org

Precursor to Other Functional Groups: Through various reactions like oxidation and reduction, the furan ring can be transformed into other important structural motifs such as 1,4-dicarbonyl compounds, lactones, and tetrahydrofurans. acs.orgpharmaguideline.com

In Medicinal Chemistry:

Pharmacophore: The furan nucleus is a key structural element (pharmacophore) in numerous pharmaceuticals. utripoli.edu.lywisdomlib.orgresearchgate.net

Broad Biological Activity: Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial (antibacterial, antifungal, antiviral), anti-inflammatory, analgesic, and anticancer properties. utripoli.edu.lywisdomlib.orgijabbr.com

Scaffold for Drug Design: The furan moiety is present in several commercially available drugs, such as ranitidine (B14927) (anti-ulcer) and nitrofurazone (B1679002) (antibacterial). pharmaguideline.comutripoli.edu.ly Its structure serves as a scaffold for the development of new therapeutic agents. ijabbr.com

Overview of Boronic Acid Chemistry in Heterocyclic Systems

Boronic acids are a class of organoboron compounds characterized by a C-B(OH)₂ functional group. They are highly valued in organic chemistry for their role as key intermediates in a variety of chemical transformations. thieme-connect.comnih.gov

Key Aspects of Boronic Acid Chemistry:

Suzuki-Miyaura Cross-Coupling: Boronic acids are most famously used in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds, a powerful tool for synthesizing biaryls and other complex structures. thieme-connect.comorganic-chemistry.org

Stability and Low Toxicity: Generally, boronic acids are stable, crystalline solids with low toxicity, making them easy to handle and environmentally friendly. nih.gov

Versatility: Beyond Suzuki coupling, boronic acids participate in other important reactions like Chan-Lam coupling, Stille coupling, and conjugate additions. sigmaaldrich.com

When a boronic acid is attached to a heterocyclic ring system, such as furan, it creates a bifunctional molecule with the combined reactivity of both moieties. thieme-connect.comresearchgate.net However, the synthesis and stability of heterocyclic boronic acids can sometimes be challenging. thieme-connect.comresearchgate.net Some heterocyclic boronic acids are known to be unstable and may undergo decomposition or deboronation under certain conditions. acs.orgthieme-connect.com To address this, more stable derivatives like boronate esters or diethanolamine (B148213) (DABO) complexes are sometimes used. sigmaaldrich.comnih.gov

Unique Structural Features of (5-(Hydroxymethyl)furan-2-yl)boronic Acid

This compound, with the chemical formula C₅H₇BO₄ and a molecular weight of approximately 141.92 g/mol , possesses a distinct set of structural features that define its chemical behavior and utility. sigmaaldrich.comlookchem.comglpbio.com

Furan Ring: The core of the molecule is a furan ring, which provides aromatic character and specific reactivity patterns. wikipedia.org

Hydroxymethyl Group (-CH₂OH): This functional group, attached at the 5-position of the furan ring, introduces a site for further chemical modification, such as esterification or etherification. It also increases the polarity of the molecule. utripoli.edu.ly

Boronic Acid Group (-B(OH)₂): Located at the 2-position of the furan ring, this group is the primary site for cross-coupling reactions. Its position on the electron-rich furan ring influences its reactivity.

The presence of both a nucleophilic hydroxymethyl group and an electrophilic boronic acid group on the same furan scaffold allows for a wide range of synthetic transformations, making it a valuable and versatile building block in the synthesis of pharmaceuticals and other functional organic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7BO4 B173402 (5-(Hydroxymethyl)furan-2-yl)boronic acid CAS No. 1256355-56-2

Properties

IUPAC Name

[5-(hydroxymethyl)furan-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BO4/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7-9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQIZKAAYUGHIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(O1)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402563
Record name (5-(Hydroxymethyl)furan-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-56-2
Record name (5-(Hydroxymethyl)furan-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Hydroxymethyl Furan 2 Yl Boronic Acid and Its Derivatives

Direct Boronylation Approaches

Direct borylation methods involve the activation of a C-H bond on the furan (B31954) ring and its subsequent conversion to a C-B bond. These approaches are highly atom-economical as they avoid the need for pre-functionalized starting materials like halofurans.

Transition metal-catalyzed C-H borylation has emerged as a powerful tool for the synthesis of aryl and heteroaryl boronic acids. rsc.org This method utilizes a metal catalyst to selectively activate a specific C-H bond, typically at the most reactive positions, and facilitate its reaction with a boron-containing reagent like pinacolborane (HBpin) or bis(pinacolato)diboron (B136004) (B₂pin₂). For furan derivatives, the C-H bonds at the 2- and 5-positions are the most electronically activated and thus are the primary sites for borylation. researchgate.net

Research has demonstrated the efficacy of various metal catalysts for the C-H borylation of furans. An iron-based system, for instance, has been shown to catalyze the dehydrogenative coupling of furan with pinacolborane, leading exclusively to borylation at the 2-position. researchgate.net Similarly, manganese-catalyzed C-H borylation of furan and thiophene (B33073) derivatives provides a route to the corresponding boronic esters using Earth-abundant metals. nih.gov These reactions typically proceed under relatively mild conditions and show high regioselectivity for the C2 or C5 positions, governed by the electronic and steric properties of the substrate and catalyst. researchgate.netnih.gov While direct C-H borylation of (5-(Hydroxymethyl)furan-2-yl)boronic acid itself is not explicitly detailed, the principles established with simpler furans are directly applicable. The hydroxymethyl group at the 5-position would electronically direct the borylation to the vacant and highly activated 2-position.

Table 1: Examples of Transition Metal-Catalyzed C-H Borylation of Furans

Catalyst SystemBoron SourceSubstrateBorylated Product PositionReference
[Cp*Fe(L(Me))Me]Pinacolborane (HBpin)Furan2-position researchgate.net
Manganese Hydride ComplexPinacolborane (HBpin)Furan2-position nih.gov

This table presents illustrative examples of catalyst systems used for the borylation of the parent furan ring. The regioselectivity observed provides a strong basis for predicting the outcome on substituted furans like 5-(hydroxymethyl)furan.

The lithiation-borylation sequence is a classic and highly effective method for preparing aryl and heteroaryl boronic acids. arkat-usa.org This two-step process involves the initial deprotonation of the most acidic C-H bond using a strong organolithium base, creating a highly nucleophilic organolithium intermediate. This intermediate is then "trapped" by an electrophilic boron reagent, such as a trialkyl borate (B1201080), to form the carbon-boron bond. nih.gov

For furan systems, the C-H bond at the 2-position is the most acidic and can be selectively removed. The synthesis of the closely related 5-formyl-2-furylboronic acid has been achieved via this method, starting from 2-furaldehyde. nih.gov The process involves metalation with a strong base at very low temperatures (e.g., -78°C) followed by the addition of triisopropyl borate. nih.gov A similar strategy can be envisioned for this compound, where the alcohol of the starting material, 5-(hydroxymethyl)furan, would first need to be protected. Following protection, directed lithiation at the 2-position and subsequent borylation would yield the protected boronic ester, which can then be deprotected to give the final product. The choice of base, solvent, and temperature is crucial for the success of the lithiation step, preventing side reactions and ensuring high yields. bristol.ac.ukncsu.edu

The general sequence is as follows:

Deprotonation (Lithiation): The furan derivative is treated with a strong base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C). nih.govnih.gov

Borylation: The resulting furyl-lithium intermediate is reacted with an electrophilic borate ester, like triisopropyl borate (B(O-i-Pr)₃) or trimethyl borate (B(OMe)₃). nih.gov

Hydrolysis: The reaction is quenched with an acidic aqueous solution to hydrolyze the borate ester, yielding the final boronic acid.

Hydroboration is a fundamental reaction in organoboron chemistry that involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. masterorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out using borane (B79455) (BH₃) or its derivatives, such as 9-borabicyclo[3.3.1]nonane (9-BBN), and proceeds with high regio- and stereoselectivity (anti-Markovnikov and syn-addition). masterorganicchemistry.commasterorganicchemistry.com

It is important to note that hydroboration is not a method for the direct C-H functionalization of an aromatic ring like furan. masterorganicchemistry.comorgsyn.org Therefore, its application in the synthesis of this compound is indirect. A plausible strategy would involve a furan precursor bearing an unsaturated side chain, for example, a (5-(ethynyl)furan-2-yl)methanol derivative. Hydroboration of the alkyne would install a boryl group on the side chain. Subsequent chemical transformations would then be required to form the desired final product. Another potential, though more complex, approach is the cyclization of a boron-containing acyclic precursor to form the borylated furan ring system. Radical hydroboration, an alternative mechanistic pathway, also involves the addition of a boryl radical to an unsaturated bond. rsc.org

Cross-Coupling Strategies for Furan-Boronic Acid Synthesis

These strategies involve the reaction of a furan-based organometallic reagent with an electrophilic boron source. This approach requires the pre-formation of an organometallic compound from a functionalized furan, typically a halofuran.

This general strategy underpins several specific synthetic methods, including the lithiation-borylation sequences described previously and the Grignard reagent-mediated borylation discussed below. The core principle involves generating a nucleophilic furan ring, which acts as an organometallic intermediate, and subsequently reacting it with an electrophilic boron species. nih.gov The organometallic intermediate can be formed through various means, most commonly via deprotonation (metal-hydrogen exchange) or from an organohalide (metal-halogen exchange). arkat-usa.org

The choice of the boron electrophile is also critical. Trialkyl borates, such as trimethyl borate and triisopropyl borate, are common reagents that, after reaction with the organometallic intermediate, form a borate ester. nih.gov This ester is then hydrolyzed under acidic conditions to yield the target boronic acid.

A well-established method for forming carbon-boron bonds involves the use of Grignard reagents. google.com This approach requires a halofuran as the starting material, for example, a 2-bromo or 2-iodofuran (B1589784) derivative. The Grignard reagent is prepared by reacting the halofuran with magnesium metal in an ethereal solvent like THF or diethyl ether. nih.gov

The resulting furyl-magnesium halide is a potent nucleophile that readily attacks an electrophilic borate ester. google.com The reaction sequence for synthesizing this compound via this route would be:

Protection: The hydroxyl group of 2-bromo-5-(hydroxymethyl)furan would be protected to prevent it from reacting with the Grignard reagent.

Grignard Formation: The protected bromo-furan is reacted with magnesium turnings to form the corresponding Grignard reagent, (5-(protected-oxymethyl)furan-2-yl)magnesium bromide.

Borylation: The Grignard reagent is then added to a solution of a trialkyl borate (e.g., B(O-i-Pr)₃) at low temperature. google.com

Hydrolysis and Deprotection: Aqueous workup hydrolyzes the resulting borate ester to the boronic acid, and a final deprotection step removes the protecting group from the hydroxymethyl function to yield the title compound.

While robust, this method can sometimes be limited by the stability of the Grignard reagent and the potential for side reactions. google.com

Electrophilic Trapping of Organometallic Furan Intermediates

Lithium-Halogen Exchange and Subsequent Borylation

A common and effective method for the synthesis of aryl and heteroaryl boronic acids is through a lithium-halogen exchange reaction followed by trapping the resulting organometallic intermediate with a boron electrophile. nih.gov This process typically begins with a halogenated furan, such as 2-bromo-5-(hydroxymethyl)furan (after suitable protection of the hydroxyl group).

The synthetic pathway involves the following steps:

Protection : The reactive hydroxymethyl group is first protected, for instance, as a silyl (B83357) ether, to prevent it from interfering with the subsequent steps.

Lithium-Halogen Exchange : The protected 2-halofuran is treated with a strong organolithium base, commonly n-butyllithium (n-BuLi), at very low temperatures (typically -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). nih.gov This step generates a highly reactive 2-furyllithium intermediate.

Borylation : The organolithium species is then quenched by adding a trialkyl borate, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(Oi-Pr)₃). nih.govnih.gov

Hydrolysis : The resulting boronate ester is hydrolyzed under acidic aqueous conditions to yield the desired this compound. nih.gov

This method is highly effective but requires stringent anhydrous conditions and very low temperatures to manage the reactivity of the organolithium intermediates.

Transition Metal-Catalyzed Coupling of Furan Halides with Diboronic Acid Reagents

An increasingly popular alternative to organolithium-based methods is the palladium-catalyzed Miyaura borylation. organic-chemistry.org This reaction involves the cross-coupling of a furan halide with a diboron (B99234) reagent. nih.gov The key advantage of this method is its milder reaction conditions and broader functional group tolerance compared to the lithium-halogen exchange. organic-chemistry.org

The reaction typically employs:

Substrate : A 2-halofuran derivative (e.g., 2-bromo- or 2-iodo-5-(protected-hydroxymethyl)furan).

Boron Reagent : Bis(pinacolato)diboron (B₂pin₂) is the most common diboron reagent. organic-chemistry.org

Catalyst : A palladium catalyst, such as PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand. acs.org

Base : A weak base, most commonly potassium acetate (B1210297) (KOAc), is crucial for the catalytic cycle. organic-chemistry.org

The resulting product is a boronate ester (e.g., a pinacol (B44631) ester), which is generally more stable than the free boronic acid and can be easily purified by chromatography. The pinacol ester can often be used directly in subsequent reactions like Suzuki-Miyaura couplings or hydrolyzed to the boronic acid if needed. organic-chemistry.org

Considerations for the Hydroxymethyl Functional Group during Synthesis

The presence of the hydroxymethyl group introduces a significant challenge in the synthesis of this compound. The hydroxyl proton is acidic and can be deprotonated by the strong bases used in lithium-halogen exchange or can interfere with the transition metal catalysts. tue.nl

To circumvent these issues, the hydroxyl group is typically protected prior to the borylation step. The choice of protecting group is critical and must be stable to the borylation conditions while being readily removable afterward.

Protecting GroupAbbreviationStability/Removal Conditions
tert-Butyldimethylsilyl etherTBDMSStable to organolithium reagents and mild bases. Cleaved by fluoride (B91410) sources (e.g., TBAF).
Triisopropylsilyl etherTIPSMore sterically hindered and robust than TBDMS. Cleaved by fluoride sources.
Benzyl etherBnStable to a wide range of conditions. Removed by hydrogenolysis (e.g., H₂, Pd/C).
Tetrahydropyranyl etherTHPStable to basic and organometallic reagents. Removed under acidic conditions. nih.gov

Strategies for Enhancing Stability of Furan Boronic Acid Derivatives

Furan boronic acids are notoriously unstable and prone to decomposition, particularly protodeboronation (cleavage of the C-B bond by a proton source). acs.org This instability can complicate their storage, purification, and use in coupling reactions. Several strategies have been developed to generate more stable, solid, and easily handleable derivatives.

Conversion to Trifluoroborates

One effective method for stabilizing boronic acids is their conversion into potassium trifluoroborate salts (R-BF₃K). researchgate.net This is achieved by treating the boronic acid with an aqueous solution of potassium hydrogen fluoride (KHF₂).

The resulting trifluoroborates are typically crystalline, air-stable solids that are much less susceptible to decomposition than the parent boronic acids. researchgate.netresearchgate.net They are compatible with a range of reaction conditions and can be used directly in many palladium-catalyzed cross-coupling reactions, where they slowly release the active boronic acid species under the reaction conditions.

Formation of Protected Boronate Esters (e.g., MIDA-protected)

A highly successful and innovative strategy for stabilizing boronic acids is their conversion to N-methyliminodiacetic acid (MIDA) boronate esters. sigmaaldrich.comsigmaaldrich.com This is achieved by a condensation reaction between the boronic acid and MIDA.

MIDA acts as a tridentate ligand, rehybridizing the boron atom from a reactive sp² state to a more stable, tetrahedral sp³ state. sigmaaldrich.com This structural change renders the MIDA boronate ester exceptionally stable and unreactive under standard anhydrous Suzuki-Miyaura cross-coupling conditions. sigmaaldrich.com

Key Features of MIDA Boronate Esters:

Stability : They are indefinitely stable to air and moisture on the benchtop, compatible with silica (B1680970) gel chromatography, and tolerate a wide range of reagents and reaction conditions. sigmaaldrich.comsigmaaldrich.com

Controlled Deprotection : The protecting MIDA group can be easily cleaved under mild aqueous basic conditions (e.g., 1M NaOH or even NaHCO₃ at room temperature), releasing the reactive boronic acid in situ. sigmaaldrich.comsigmaaldrich.com

Iterative Cross-Coupling : Their stability allows for sequential, or "iterative," cross-coupling reactions. A molecule containing a MIDA boronate and a halide can be coupled through the halide position, and the MIDA group can then be cleaved in a subsequent step to perform a second coupling at the boron-bearing position. sigmaaldrich.com

Derivative TypePhysical StateStabilityReactivity in Cross-Coupling
Free Boronic AcidOften unstable solid/oilProne to protodeboronation and dehydrationHighly reactive
Trifluoroborate SaltCrystalline solidHigh stability, air-stableRequires activation/slow release
MIDA Boronate EsterCrystalline solidExceptional stability, chromatography-compatibleUnreactive until deprotected

Stereoselective Synthesis of this compound Analogues

While this compound itself is achiral, the synthesis of chiral analogues is of significant interest for various applications. Stereocenters can be introduced, for example, at the carbon atom bearing the hydroxyl group (e.g., (5-(1-hydroxyethyl)furan-2-yl)boronic acid).

Achieving stereocontrol in the synthesis of such analogues requires the use of stereoselective reactions. Two relevant methodologies include:

Stereoselective Aldol (B89426) Reactions : One approach involves the aldol condensation of a 2-silyloxyfuran derivative with a chiral aldehyde. The choice of Lewis acid or fluoride promoter can influence the diastereoselectivity of the reaction, leading to either syn or anti aldol products, which can then be converted to the corresponding chiral boronic acid analogues. researchgate.net

Matteson Homologation : The Matteson homologation is a powerful tool for the stereospecific synthesis of α-chiral boronic esters. nih.gov This reaction involves treating a boronic ester with a lithiated dihalomethane (e.g., LiCHCl₂) followed by a nucleophile or rearrangement. By using a chiral auxiliary on the starting boronic ester (such as pinanediol), it is possible to achieve high levels of diastereoselectivity, enabling the construction of a stereocenter adjacent to the boron atom. nih.gov This intermediate can then be further elaborated to produce the desired chiral analogue.

These advanced synthetic methods provide access to a diverse range of structurally complex and stereochemically defined furan boronic acid analogues.

Reaction Mechanisms and Reactivity Studies of 5 Hydroxymethyl Furan 2 Yl Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organoboronic acid with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The use of (5-(hydroxymethyl)furan-2-yl)boronic acid in this reaction allows for the introduction of a functionalized furan (B31954) ring into a variety of molecular scaffolds.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Oxidative Addition: The cycle initiates with the oxidative addition of the organohalide to a low-valent palladium(0) complex. youtube.comlibretexts.org This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar palladium(II) intermediate. libretexts.orgyonedalabs.com The oxidation state of palladium increases from 0 to +2 during this process. youtube.comyoutube.com This step is often the rate-determining step in the catalytic cycle. libretexts.org

Transmetalation: Following oxidative addition, the transmetalation step occurs. In this phase, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. organic-chemistry.org The boronic acid must first be activated by a base to form a more nucleophilic boronate species. wikipedia.orgorganic-chemistry.org This activation enhances the polarization of the organic ligand, facilitating its transfer to the palladium complex. organic-chemistry.org

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. youtube.comyoutube.com In this step, the two organic groups attached to the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond of the desired product. youtube.com This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com The two groups that are eliminated must typically be positioned cis to one another on the palladium complex. youtube.com

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

StepDescriptionChange in Pd Oxidation State
Oxidative Addition The palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide.0 to +2
Transmetalation The organic group from the activated boronic acid is transferred to the palladium(II) complex.No Change
Reductive Elimination The two organic groups on the palladium(II) complex couple and are eliminated, forming the product and regenerating the palladium(0) catalyst.+2 to 0

The choice of catalyst and ligands is critical in Suzuki-Miyaura coupling reactions, significantly impacting efficiency and selectivity. hw.ac.uk Palladium complexes are the most common catalysts, with the ligands playing a crucial role in stabilizing the palladium center and modulating its reactivity. yonedalabs.comhw.ac.uk

Bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) are often employed to enhance catalytic activity. hw.ac.uk These ligands can promote the oxidative addition step and facilitate the reductive elimination process. For challenging substrates, such as those prone to decomposition, specialized precatalysts that rapidly form the active catalytic species have been developed. nih.govnih.gov For instance, a palladium precatalyst featuring a monodentate biarylphosphine ligand has been shown to be effective in the coupling of unstable heteroaryl boronic acids by promoting the reaction under conditions where decomposition is minimized. nih.gov

The base and solvent system are integral components of the Suzuki-Miyaura reaction, influencing both the rate and success of the coupling. The primary role of the base is to activate the boronic acid by converting it into a more nucleophilic boronate species, which is necessary for the transmetalation step. wikipedia.orgorganic-chemistry.org Common bases include carbonates, phosphates, and hydroxides.

A significant challenge associated with the use of furan-2-yl boronic acids, including this compound, in Suzuki-Miyaura coupling is their propensity to undergo protodeboronation. nih.goved.ac.uk Protodeboronation is a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of the parent furan and consumption of the boronic acid reagent. ed.ac.ukwikipedia.org

This undesired process is often accelerated under the basic aqueous conditions typically employed for Suzuki-Miyaura reactions. ed.ac.uked.ac.uk Furan-2-yl boronic acids are particularly susceptible to this decomposition pathway. nih.govresearchgate.net To mitigate protodeboronation, strategies such as the use of highly active catalysts that promote rapid coupling, thereby outcompeting the decomposition reaction, have been developed. nih.govnih.gov Additionally, the use of boronic acid derivatives like MIDA boronates or trifluoroborates, which undergo slow release of the boronic acid under the reaction conditions, can also suppress protodeboronation. ed.ac.ukwikipedia.org

Petasis Borono-Mannich Reactions

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that involves the coupling of a boronic acid, an amine, and a carbonyl compound to form functionalized amines. nih.govresearchgate.net this compound can serve as the boronic acid component in this transformation.

The mechanism of the Petasis reaction is distinct from the classical Mannich reaction. It is believed to proceed through the formation of a boronate complex between the boronic acid and an in situ generated iminium ion, which is formed from the condensation of the amine and the carbonyl component. nih.gov The nucleophilic organic group from the boronate then adds to the electrophilic carbon of the iminium ion. nih.gov

Electron-rich boronic acids, such as furan-2-ylboronic acid, tend to give good yields in the Petasis reaction. acs.org A variety of amines and carbonyl compounds can be used, making it a versatile method for the synthesis of diverse and complex amine structures. wikipedia.orgnih.gov The reaction can be influenced by the choice of solvent, with polar protic solvents sometimes accelerating the reaction. wikipedia.org

Substrate Scope and Stereochemical Control

The reactivity of this compound, particularly in palladium- and nickel-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is governed by principles applicable to furan boronic acids in general. While specific substrate scope studies for this particular hydroxymethyl-substituted compound are not extensively detailed in the literature, research on analogous furan and arylboronic acids provides significant insight into its expected reactivity.

Furan boronic esters are known to undergo smooth cross-coupling reactions with a variety of partners. researchgate.net The substrate scope is broad, accommodating coupling partners that contain functional groups such as ketones, free alcohols, and carbamates, which proceed in good yield. researchgate.net Nickel-catalyzed Suzuki-Miyaura coupling protocols have demonstrated a wide scope for both the boronic acid and the electrophile components, which include various halides (chlorides, bromides, iodides) and phenol (B47542) derivatives like carbamates and sulfamates. nih.gov This suggests that this compound would be a viable coupling partner for a diverse range of aryl, heteroaryl, and vinyl electrophiles. The related 5-formylfuran-2-boronic acid is frequently used as a reactant in Suzuki couplings for synthesizing complex molecules, further supporting the general reactivity of this class of compounds. nih.govresearchgate.net

Stereochemical control in cross-coupling reactions involving boronic acids can be precisely managed, often dictated by the choice of catalyst and ligand. In stereospecific nickel-catalyzed couplings of benzylic carbamates with arylboronic esters, the absolute stereochemistry of the product can be controlled by an achiral catalyst system. researchgate.net The use of tricyclohexylphosphine (B42057) (PCy₃) as a ligand typically results in the retention of stereochemistry at the electrophilic carbon. researchgate.net Conversely, employing an N-heterocyclic carbene (NHC) ligand, such as SIMes (1,3-dimesitylimidazolidin-2-ylidene), leads to an inversion of stereochemistry. researchgate.net The fidelity of this stereochemical control can often be enhanced by the addition of n-butanol to the reaction mixture. researchgate.net This catalyst-dependent control allows for the selective synthesis of either product enantiomer from a single enantiomer of the starting material. researchgate.net

Table 1: Ligand-Dependent Stereochemical Outcomes in Ni-Catalyzed Cross-Coupling
LigandStereochemical OutcomeReference
Tricyclohexylphosphine (PCy₃)Retention researchgate.net
NHC (e.g., SIMes)Inversion researchgate.net

Formation of Boronate Esters with Diols

This compound, like other boronic acids, engages in reversible covalent interactions with diols to form cyclic boronate esters. nih.govresearchgate.net This reaction is a cornerstone of boronic acid chemistry, enabling applications from sensing to self-healing materials. researchgate.netresearchgate.net The fundamental mechanism involves the condensation of the boronic acid with a compound containing 1,2- or 1,3-diol functionalities.

In aqueous solution, the boronic acid (a Lewis acid) exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized boronate species formed by the addition of a hydroxide (B78521) ion. nih.gov The formation of a boronate ester proceeds through the reaction of the boronic acid with the diol, eliminating water to form a five- or six-membered ring. nih.gov This process is dynamic, with the bonds of the boronate ester capable of breaking and reforming under specific conditions. researchgate.net The equilibrium can be influenced by pH; in aqueous media with pH values above the pKa of the boronic acid, the anionic tetrahedral form predominates, which readily reacts with diols. nih.govnih.govresearchgate.net The formation of the cyclic boronate ester enhances the acidity of the boron center, facilitating the interaction. nih.govresearchgate.net

Lewis Acid-Base Interaction : The boronic acid interacts with Lewis bases, most commonly a hydroxide ion in aqueous media, to form a tetrahedral boronate intermediate. nih.govnih.gov

Condensation : The boronate or the neutral boronic acid reacts with a diol. This involves a stepwise displacement of the hydroxyl groups on the boron atom by the alcohol groups of the diol. nih.gov

Cyclization and Water Elimination : A molecule of water is eliminated, resulting in the formation of a stable cyclic boronate ester. wikipedia.org

Reversibility : The esterification is reversible, and the boronate ester can be hydrolyzed back to the boronic acid and diol, with the equilibrium position being sensitive to factors like pH, temperature, and solvent. researchgate.netresearchgate.net

The stability of the boronate ester and the kinetics of its formation are influenced by several key factors, including the structure of the diol, the pH of the medium, and solvent effects.

Diol Structure : The structure and stereochemistry of the diol are critical.

Ring Size : Boronic acids form five-membered rings with 1,2-diols and six-membered rings with 1,3-diols. nih.gov Six-membered boronate esters are often thermodynamically more stable than their five-membered counterparts. researchgate.net

Stereochemistry : The cis-stereochemistry in cyclic 1,2-diols is a prerequisite for efficient ester formation. For instance, cis-1,2-cyclopentanediol (B1582340) reacts readily, while the trans-isomer is unreactive. researchgate.net

Substitution : Alkyl substituents on the α-carbons of the diol can slow the rate of transesterification but lead to a thermodynamically more stable final boronate ester. researchgate.net Highly stable esters are formed with sterically hindered diols like pinanediol. researchgate.net

pH and pKa : The pH of the solution plays a crucial role by controlling the equilibrium between the trigonal boronic acid and the tetrahedral boronate anion. researchgate.net Boronate ester formation is generally favored at a pH close to or above the pKa of the boronic acid, where the more reactive tetrahedral boronate species is more abundant. researchgate.net The presence of an ortho-aminomethyl group, for instance, can lower the boronic acid's pKa, enhancing its affinity for diols at neutral pH. nih.gov

Solvent Effects : The choice of solvent significantly impacts binding affinities. nih.gov The reversible condensation between boronic acids and diols is widely exploited in protic media. nih.gov Hydrolysis is a competing reaction, and the stability of boronic esters is often challenged in humid environments. researchgate.net Some boronate esters, such as those derived from pinacol (B44631), are susceptible to hydrolysis, while others designed with internal coordination or bulky substituents exhibit enhanced hydrolytic stability. researchgate.netnih.gov For example, the presence of an internal nitrogen-boron (N→B) coordination bond can significantly improve the stability of boronate esters against water. nih.gov

Table 2: Factors Affecting Boronate Ester Stability
FactorInfluence on Stability/KineticsReference
Diol Structure (e.g., cis vs. trans)cis-diols react faster and form more stable esters. researchgate.net
Ring Size (5- vs. 6-membered)6-membered rings (from 1,3-diols) are often more stable. researchgate.net
pHEster formation is favored at pH ≥ pKa of the boronic acid. researchgate.netresearchgate.net
SolventProtic solvents facilitate the reaction; water can cause hydrolysis. researchgate.netnih.gov
Internal Coordination (e.g., N→B)Increases hydrolytic stability. nih.gov

Other Key Reaction Pathways and Functional Group Transformations

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between a carbonyl compound (an aldehyde or ketone) and a species with an active methylene (B1212753) group (e.g., malonic acid, malononitrile), typically catalyzed by a weak base. wikipedia.orgjk-sci.com The product is an α,β-unsaturated compound. wikipedia.org

Direct participation of this compound as a substrate in the Knoevenagel condensation is not its characteristic reaction pathway, as the reaction requires a carbonyl group. However, its aldehyde precursor, 5-hydroxymethylfurfural (B1680220) (HMF), readily undergoes this transformation. researchgate.net Studies have shown the Knoevenagel condensation of HMF and other 5-substituted-2-furaldehydes with active methylene compounds like malonic acid, catalyzed by agents such as piperidinium (B107235) acetate (B1210297), to produce 3-(2-furyl)acrylic acid derivatives. researchgate.net

The mechanism, when applied to the related aldehyde HMF, proceeds as follows:

Enolate Formation : The basic catalyst deprotonates the active methylene compound to form a resonance-stabilized enolate. jk-sci.com

Nucleophilic Addition : The enolate acts as a nucleophile, attacking the carbonyl carbon of the furaldehyde (e.g., HMF). wikipedia.org

Dehydration : The resulting aldol-type intermediate undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product. wikipedia.org

Interestingly, boric acid itself can serve as an effective, mild Lewis acid catalyst for the Knoevenagel condensation between various aldehydes and active methylene compounds. mdpi.comresearchgate.net In this catalytic role, the boric acid activates the aldehyde's carbonyl group toward nucleophilic attack. mdpi.com

ipso-Hydroxylation is a key transformation for arylboronic acids, converting the carbon-boron bond directly into a carbon-oxygen bond to form a phenol. This reaction pathway is applicable to this compound, yielding the corresponding 5-(hydroxymethyl)furan-2-ol. The process is typically an oxidation reaction that can be achieved under mild, metal-free conditions using various oxidants. rsc.orgacs.orgnih.gov

The general mechanism for ipso-hydroxylation involves several steps:

Activation of Boron : The reaction initiates with the nucleophilic attack of an oxidant (e.g., the hydroperoxide anion from H₂O₂, N-oxides, or sodium perborate) on the electron-deficient boron atom of the boronic acid. nih.govnih.gov This forms a tetracoordinate "ate" complex intermediate. nih.gov

1,2-Aryl Migration : The furan ring migrates from the boron atom to the adjacent oxygen atom of the oxidant. nih.gov This is often the rate-determining step and results in the formation of a boronate ester.

Hydrolysis : The resulting boronate ester is then hydrolyzed, either during aqueous workup or directly on silica (B1680970) gel during purification, to release the final phenolic product. nih.gov

A wide range of oxidants can facilitate this transformation, including hydrogen peroxide (often as a solid complex), N-oxides, sodium perborate, and hypervalent iodine reagents. nih.govacs.orgnih.gov The reaction generally shows broad functional group tolerance, proceeding efficiently even with substrates bearing oxidation-sensitive groups like aldehydes or halogens. nih.govnih.gov The reaction is often rapid and high-yielding, and can even be performed without a catalyst or solvent under certain conditions. rsc.orgnih.gov

Transformations Involving the Hydroxymethyl Group

The hydroxymethyl group at the C5 position of the furan ring in this compound is a primary alcohol, making it amenable to a variety of chemical transformations. Its reactivity is crucial for the synthesis of more complex furan derivatives, enabling the introduction of diverse functional groups and the extension of carbon chains. While the majority of detailed research has been conducted on the analogous and highly significant biomass-derived platform chemical, 5-hydroxymethylfurfural (HMF), the principles of these reactions are directly applicable to the hydroxymethyl moiety of the target boronic acid. The primary transformations include oxidation, etherification, and esterification, which allow for the tailored design of molecules for applications in polymers, pharmaceuticals, and materials science.

Oxidation of the Hydroxymethyl Group

The oxidation of the primary alcohol in the hydroxymethyl group can yield either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions employed. In the context of furan derivatives like HMF, this transformation is a key step in producing valuable monomers such as 2,5-diformylfuran (DFF) and 5-formyl-2-furancarboxylic acid (FFCA). researchgate.net

The oxidation pathway for HMF can proceed via two distinct routes: one involving the initial oxidation of the formyl group, and the other beginning with the oxidation of the hydroxymethyl group. researchgate.net The latter pathway, which is relevant here, converts the hydroxymethyl group into a second aldehyde functionality, yielding DFF. Further oxidation of one of the aldehyde groups in DFF leads to the formation of FFCA. researchgate.net

Achieving selective oxidation of the hydroxymethyl group in the presence of other sensitive functionalities, such as the boronic acid group, requires carefully chosen catalytic systems. Research on HMF has identified several effective catalysts for this purpose. For instance, a catalyst system based on copper/cerium oxides has been shown to be effective for the aerobic oxidation of HMF in water, yielding FFCA with high selectivity. researchgate.net

Table 1: Catalytic Aerobic Oxidation of HMF to 5-Formyl-2-furancarboxylic Acid (FFCA) This table summarizes the results of a catalytic system for the oxidation of HMF, where the initial step is the oxidation of the hydroxymethyl group.

CatalystOxidantSolventTemperature (°C)Time (h)HMF Conversion (%)FFCA Selectivity (%)
Cu-CeO₂O₂Water14069990
Cu-CeO₂AirWater14066090

Data sourced from ResearchGate. researchgate.net

Etherification of the Hydroxymethyl Group

Etherification transforms the hydroxymethyl group into an ether linkage (-CH₂OR), which can alter the solubility, reactivity, and physical properties of the parent molecule. This reaction is particularly significant for producing potential biofuels and specialty chemical intermediates. Studies on HMF have demonstrated a low-energy-intensive process for its etherification and reductive etherification to produce 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans, respectively. rsc.org

The etherification of HMF is typically carried out by reacting it with various alcohols (e.g., methanol, ethanol, butanol) in the presence of a solid acid catalyst. The reaction mechanism involves the protonation of the hydroxyl group, followed by nucleophilic attack by the alcohol and subsequent dehydration.

Table 2: Etherification of HMF with Various Alcohols This table presents the yields for the synthesis of 5-(alkoxymethyl)furfurals from HMF, demonstrating the versatility of the etherification reaction.

AlcoholProductCatalystTemperature (°C)Yield (%)
Methanol5-(Methoxymethyl)furfuralAmberlyst-156595
Ethanol5-(Ethoxymethyl)furfuralAmberlyst-157092
n-Propanol5-(Propoxymethyl)furfuralAmberlyst-158089
n-Butanol5-(Butoxymethyl)furfuralAmberlyst-159085

Data adapted from RSC Publishing. rsc.org

Esterification of the Hydroxymethyl Group

The hydroxymethyl group readily undergoes esterification with carboxylic acids, acid anhydrides, or acid chlorides to form the corresponding esters (-CH₂OCOR). This transformation is a common strategy for protecting the alcohol group or for synthesizing molecules with specific properties, such as in the development of polymers or biologically active compounds.

Research has explored various methods for the esterification of HMF. For example, 5-benzoyloxymethylfurfural can be synthesized through the reaction of HMF with a benzoylating agent. researchgate.net Furthermore, a patented method describes the synthesis of diesters from HMF and phthalic anhydride, reacting the molten compounds at elevated temperatures, sometimes with the aid of an esterification catalyst. google.com The synthesis of acetate esters has also been reported, such as in the preparation of (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl)furan-2-yl)methyl acetate. researchgate.net

Table 3: Examples of Esterification Reactions of the Hydroxymethyl Group in HMF This table provides examples of different esterification reactions performed on the hydroxymethyl group of 5-Hydroxymethylfurfural (HMF).

ReagentProduct TypeCatalystReaction ConditionsReference
Phthalic AnhydridePhthalate mono- or di-esterOptional (e.g., Tyzor TPT®)110-140 °C, 16-30 h google.com
Acetic AnhydrideAcetate esterNot specifiedNot specified researchgate.net
Benzoyl ChlorideBenzoate esterNot specifiedNot specified researchgate.net

These examples highlight the versatility of the hydroxymethyl group, which can be converted into a wide array of functional derivatives, thereby expanding the synthetic utility of this compound for various advanced applications.

Advanced Characterization Techniques for 5 Hydroxymethyl Furan 2 Yl Boronic Acid and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods are fundamental in the elucidation of the chemical structure of (5-(Hydroxymethyl)furan-2-yl)boronic acid and its derivatives. These techniques probe the interaction of molecules with electromagnetic radiation, yielding data on connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of furan-based boronic acids. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of related furan (B31954) derivatives, the protons on the furan ring typically appear as doublets in the aromatic region. For instance, in 5-hydroxymethylfurfural (B1680220), the furan protons are observed at approximately 6.48 ppm and 7.22 ppm. The hydroxymethyl protons (-CH₂OH) present a characteristic singlet peak, while the boronic acid protons (-B(OH)₂) are often broad and may exchange with deuterated solvents, sometimes making them difficult to observe.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the furan ring show distinct signals, with their chemical shifts influenced by the attached substituents (hydroxymethyl and boronic acid groups). For example, the carbon bearing the hydroxymethyl group in 5-hydroxymethylfurfural appears around 57 ppm, while the furan ring carbons resonate at approximately 110-162 ppm. chemicalbook.com The carbon atom directly attached to the boron atom is also identifiable in the ¹³C NMR spectrum.

Table 1: Representative NMR Data for this compound Derivatives
CompoundNucleusSolventChemical Shift (δ, ppm)
5-Hydroxymethylfurfural¹HCDCl₃9.58 (s, 1H), 7.22 (d, 1H), 6.48 (d, 1H), 4.74 (s, 2H) rsc.org
5-Hydroxymethylfurfural¹³CCDCl₃177.4, 161.3, 152.1, 123.86, 110.05, 57.17 chemicalbook.comrsc.org
2,5-dihydroxymethylfuran¹HD₂O6.22 (s, 2H), 4.42 (s, 4H) rsc.org
2,5-dihydroxymethylfuran¹³CD₂O153.6, 108.9, 55.8 rsc.org
5-Methylfuran-2-boronic acid¹H / ¹³C-Data available but specific shifts not detailed in source. ichemical.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of this compound and its derivatives. Techniques such as Electrospray Ionization (ESI) are commonly used, which can detect the protonated molecule [M+H]⁺ or other adducts. rsc.orgresearchgate.net

For example, the ESI-MS of 2,5-dihydroxymethylfuran, a related compound, shows a signal at m/z 127.89, corresponding to the molecular ion. rsc.org Electron ionization (EI) is another method used, particularly for derivatized, more volatile compounds like the trimethylsilyl (TMS) derivative of 5-Hydroxymethyl-2-furoic acid, which helps in identifying the molecular structure through characteristic fragmentation patterns. nist.govnist.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the precise elemental formula.

Table 2: Mass Spectrometry Data for Related Furan Compounds
CompoundIonization MethodObserved m/zIon Species
TBDMS protected HMFESI(+)241.57[M+H]⁺
2,5-dihydroxymethylfuranESI(+)127.89[M]⁺
5-hydroxymethylfuranoateESI(-)140.89[M-H]⁻
5-Hydroxymethyl-2-furoic acid, 2TMS derivativeEI-Molecular Weight: 286.4717

Data sourced from rsc.orgnist.govnist.gov

For sensor applications, the optical properties of this compound derivatives are of paramount importance. These compounds are often designed to exhibit changes in their UV-Visible absorption or fluorescence emission spectra upon binding with target analytes, such as saccharides. researchgate.netresearchgate.net

The boronic acid moiety is known to reversibly bind with cis-1,2- or 1,3-diols, a feature present in many sugars. rsc.org This binding event can alter the electronic structure of the molecule, leading to a detectable change in its spectroscopic properties. For instance, a derivative might be designed where binding to glucose induces a change in the intramolecular charge transfer (ICT), resulting in a shift in the maximum absorption wavelength (λmax) or a significant increase or decrease in fluorescence intensity. researchgate.netrsc.org The development of fluorescent sensor arrays using boronic acid derivatives allows for the differentiation of various phenolic acid compounds through distinct fluorescence recovery patterns. mdpi.com

Table 3: Spectroscopic Properties for Boronic Acid-Based Sensors
Sensor TypeAnalyteSpectroscopic ChangePrinciple
Fluorescent Polymer DotspH, GlucoseChange in fluorescence intensityBinding of diols to boronic acid alters electronic environment researchgate.net
Pyrene-based boronic acidFluoride (B91410)Change in fluorescenceInteraction with boronic acid moiety nih.gov
Diboronic Acid ArrayPhenolic AcidsDifferential fluorescence recoveryIndicator displacement assay upon binding of ortho-dihydroxy groups mdpi.com

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides unambiguous proof of the molecular structure by determining the precise arrangement of atoms in a single crystal. This technique yields detailed information on bond lengths, bond angles, and the three-dimensional conformation of the molecule in the solid state.

For a closely related compound, 5-(Hydroxymethyl)furan-2-carboxylic acid, X-ray diffraction analysis revealed that the furan ring is nearly coplanar with the carboxyl group. nih.gov The crystal packing was shown to be stabilized by O—H⋯O hydrogen bonding. nih.gov Such detailed structural information is invaluable for understanding intermolecular interactions and for the rational design of new materials and sensor molecules based on the this compound scaffold.

Table 4: Crystallographic Data for 5-(Hydroxymethyl)furan-2-carboxylic Acid
ParameterValue
Chemical FormulaC₆H₆O₄
Crystal SystemOrthorhombic
a (Å)10.838
b (Å)7.2601
c (Å)15.526
V (ų)1221.7
Z8

Data sourced from nih.gov

Electrochemical Characterization (for sensor applications)

Electrochemical methods are widely employed to characterize boronic acid-based sensors. rsc.org The binding of an analyte to the boronic acid moiety can be transduced into a measurable electrical signal. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to study these interactions.

Phenylboronic acid (PBA) derivatives, for example, can be immobilized on electrode surfaces. researchgate.net The binding of sugars or other diol-containing compounds to the immobilized PBA alters the local charge distribution at the electrode-solution interface. This change can inhibit electron transfer, leading to a change in the electrochemical signal, such as a shift in the oxidation potential or a decrease in the peak current. researchgate.netnih.gov These electrochemical sensors offer advantages like high sensitivity, rapid response, and low cost for the detection of biologically important molecules. nih.gov

Chromatographic Methods for Purity and Analysis

Chromatographic techniques are essential for the purification and purity assessment of this compound and its derivatives. Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of chemical reactions in real-time. rsc.org

For purification, column chromatography is a standard method. nih.gov More advanced techniques like High-Performance Liquid Chromatography (HPLC) are used for the precise quantitative analysis and determination of purity. researchgate.net A reversed-phase HPLC method with UV detection can be developed to quantify the compound and its metabolites in complex matrices. researchgate.net Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is also utilized, sometimes requiring derivatization of the compound to increase its volatility. researchgate.net These methods are crucial for ensuring the quality of the synthesized compounds for subsequent applications.

Computational and Theoretical Investigations of 5 Hydroxymethyl Furan 2 Yl Boronic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. While specific DFT studies on (5-(Hydroxymethyl)furan-2-yl)boronic acid are not prevalent, research on related furan (B31954) derivatives provides a solid foundation for understanding its electronic characteristics.

Studies on 5-hydroxymethylfurfural (B1680220) (HMF), a closely related precursor, have utilized DFT to analyze its molecular structure and reactivity. For instance, natural population analysis has been used to determine the charge distribution on HMF. nih.gov Acetal protection of the formyl group in HMF was shown to significantly alter the charge distribution on the furan ring carbons, thereby influencing its reactivity. nih.gov It is reasonable to infer that the boronic acid group at the 2-position of the furan ring in this compound will similarly influence the electron density distribution across the molecule. The boronic acid group is a known Lewis acid, capable of accepting electron density, which would affect the aromaticity and reactivity of the furan ring.

General DFT studies on furan itself have established it as the most stable isomer among C4H4O compounds, with a calculated enthalpy of formation of -9.261 kcal/mol. researchgate.net These studies provide accurate predictions of bond lengths, angles, and rotational constants that are in good agreement with experimental data. researchgate.net For this compound, DFT calculations would be expected to reveal a planar furan ring with specific bond distortions caused by the electron-withdrawing boronic acid and electron-donating hydroxymethyl substituents.

Table 1: Predicted Electronic Properties from DFT Studies on Related Compounds

PropertyPredicted Characteristic for this compoundBasis of Prediction
Charge Distribution Non-uniform, with significant charge localization influenced by the boronic acid and hydroxymethyl groups.Inferred from studies on 5-hydroxymethylfurfural (HMF). nih.gov
Furan Ring Aromaticity Modified due to the electronic effects of the substituents.General principles of substituent effects on aromatic rings.
Molecular Geometry Largely planar furan ring with predictable bond length and angle alterations.Based on DFT calculations of furan and its derivatives. researchgate.net

Computational methods are pivotal in mapping out reaction pathways and identifying transition states, which are crucial for understanding reaction kinetics. A computational survey on the oligomerization of 5-hydroxymethylfurfural (HMF) to form humins under basic conditions offers a template for how the reaction mechanisms of this compound could be investigated. nih.gov This study employed the multi-component artificial-force-induced reaction (MC-AFIR) method to explore complex reaction networks. nih.gov

For this compound, similar computational approaches could be used to explore its reactivity, such as its propensity to undergo self-condensation or reactions with other molecules. The study on HMF identified several low-barrier reaction pathways involving the addition of a hydroxide (B78521) ion to the furan ring, leading to dimerization. nih.gov It is plausible that this compound could undergo analogous reactions. The boronic acid moiety itself is known to participate in various reactions, most notably the Suzuki-Miyaura coupling, and computational studies could elucidate the mechanisms of these reactions for this specific furan derivative.

The prediction of activation energies and thermodynamic parameters through quantum chemical calculations allows for a quantitative understanding of reaction feasibility and rates. The computational study of HMF oligomerization provides concrete examples of such predictions. nih.gov For the reaction of HMF with a hydroxide ion, three reaction paths with activation barriers below 65 kJ mol⁻¹ were identified. nih.gov

Table 2: Example of Calculated Activation Barriers for HMF + OH⁻ Reaction

Reaction PathwayActivation Energy (kJ mol⁻¹)
Dimer Formation Path 1< 65
Dimer Formation Path 2< 65
Dimer Formation Path 3< 65
Data sourced from a computational survey on humin formation from HMF. nih.gov

For this compound, similar calculations could predict the activation energies for various potential reactions, such as esterification of the boronic acid, oxidation of the hydroxymethyl group, or electrophilic substitution on the furan ring. These predictions would be invaluable for optimizing reaction conditions in synthetic applications.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes, solvation effects, and interactions with other molecules. While specific MD simulations for this compound are not readily found, the methodologies have been established for both furan-based polymers and boronic acids.

MD simulations have been used to predict the mechanical properties of furan resins (polyfurfuryl alcohol), demonstrating good agreement with experimental values. mdpi.com Furthermore, force fields for boronic acids have been developed and parameterized for use in MD simulations, enabling the study of their interactions in biological systems. nih.govpsu.edu These studies lay the groundwork for performing MD simulations on this compound to investigate its behavior in different solvent environments or its interaction with a biological target. Such simulations could reveal, for example, the preferred orientation of the molecule at an enzyme's active site.

In Silico Modeling of Ligand-Receptor Interactions

In silico modeling is a cornerstone of modern drug discovery, allowing for the prediction and analysis of how a ligand might bind to a biological receptor. Boronic acids are of particular interest in this area due to their ability to form reversible covalent bonds with serine residues in enzyme active sites. mdpi.com

While no specific in silico modeling studies involving this compound have been published, the general principles are well-established. Molecular docking simulations could be employed to predict the binding mode and affinity of this compound to various target proteins. For example, boronic acid derivatives have been successfully modeled as inhibitors of HIV-1 non-nucleoside reverse transcriptase and β-lactamases. nih.govmdpi.com These studies often involve creating a 3D model of the target protein and computationally "docking" the ligand into the active site to identify key interactions, such as hydrogen bonds and hydrophobic contacts. The furan ring and hydroxymethyl group of this compound would contribute to the specificity of these interactions.

Structure-Reactivity Relationship Predictions

Understanding the relationship between a molecule's structure and its reactivity is fundamental to chemistry. For boronic acids, key structure-reactivity relationships have been established, indicating that both the electronic nature of the substituents and the solution pH are critical factors. qmbench.net

Advanced Applications of 5 Hydroxymethyl Furan 2 Yl Boronic Acid in Research

Chemical Sensing Platforms

The boronic acid group is a powerful tool for molecular recognition, primarily due to its ability to form reversible covalent bonds with diols, a functional group abundant in saccharides. nih.govbirmingham.ac.uknih.gov This interaction forms the basis for a wide array of chemical sensing platforms designed to detect and quantify biologically and environmentally important molecules.

Saccharide and Diol Recognition Mechanisms

The fundamental mechanism behind the sensing capability of (5-(Hydroxymethyl)furan-2-yl)boronic acid lies in the reversible formation of cyclic boronate esters with molecules containing 1,2- or 1,3-diol functionalities. nih.govrsc.orgnih.gov Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. nih.gov The interaction with a diol, such as those found in saccharides, shifts this equilibrium.

The process involves the condensation of the boronic acid with the cis-diol groups of a saccharide to form a stable five- or six-membered cyclic boronate ester. nih.govrsc.orgresearchgate.net This reaction is highly dependent on pH. rsc.orgresearchgate.net In aqueous solutions, the boronic acid (a Lewis acid) reacts with hydroxide (B78521) ions to form the tetrahedral boronate anion. This anionic form is more reactive towards diols. mdpi.com Upon binding with a saccharide, the acidity of the boron center increases, leading to a significant decrease in the pKₐ of the boronic acid moiety. nih.govrsc.orgresearchgate.net This change from a neutral, sp²-hybridized boron to an anionic, sp³-hybridized boron is the key event that is transduced into a detectable signal in sensing applications. nih.govresearchgate.net

The stability of the resulting boronate ester is influenced by several factors, including the structure and stereochemistry of the diol, the pH of the medium, and the electronic properties of the boronic acid itself. nih.govnih.gov This specificity allows for the differentiation of structurally similar saccharide molecules. rsc.org

Optical Sensing (Fluorescence-Based, Colorimetric)

The binding of saccharides to boronic acids can induce significant changes in the optical properties of a molecule, a phenomenon widely exploited in the development of fluorescence-based and colorimetric sensors. researchgate.netnih.govnih.gov These sensors typically consist of a boronic acid recognition site linked to a fluorophore or chromophore.

Fluorescence-Based Sensing: Several photophysical mechanisms are employed in fluorescent boronic acid sensors:

Photoinduced Electron Transfer (PET): In many PET-based sensors, a nitrogen atom positioned near the boronic acid acts as an electron donor (quencher) to an excited fluorophore (e.g., anthracene). nih.govbath.ac.uk In the absence of a saccharide, the lone pair of electrons on the nitrogen quenches the fluorescence. Upon saccharide binding, the boron atom becomes more Lewis acidic, leading to a stronger interaction with the nearby nitrogen. nih.govbath.ac.uk This interaction suppresses the PET process, resulting in an increase in fluorescence intensity ("turn-on" sensing). nih.govbath.ac.uk

Internal Charge Transfer (ICT): In ICT-based sensors, the boronic acid group is part of a donor-π-acceptor (D-π-A) system. mdpi.comnih.gov The neutral boronic acid typically acts as an electron-withdrawing group. When it binds to a saccharide and becomes an anionic boronate ester, its electron-donating ability increases. nih.gov This change in the electronic nature of the boron moiety perturbs the ICT state of the fluorophore, causing a shift in the emission wavelength and/or a change in fluorescence intensity. nih.gov

Indicator Displacement Assays (IDA): In this approach, a fluorescent dye is non-covalently bound to the boronic acid receptor, leading to fluorescence quenching. When a saccharide is introduced, it binds to the boronic acid, displacing the dye and restoring its fluorescence. nih.gov

Sensing MechanismPrinciple of OperationTypical Signal ChangeReference Example
Photoinduced Electron Transfer (PET)Saccharide binding strengthens a B-N interaction, inhibiting the quenching of a fluorophore by a nearby amine.Fluorescence "turn-on" (increase in intensity).Anthracene-based sensors. nih.govbath.ac.uk
Internal Charge Transfer (ICT)Conversion of neutral boronic acid (acceptor) to anionic boronate (donor) alters the electronic properties of the fluorophore.Shift in emission wavelength and/or change in intensity.Fluorophores with donor and acceptor groups. nih.gov
Indicator Displacement Assay (IDA)Saccharide displaces a bound fluorescent dye from the boronic acid receptor, restoring the dye's fluorescence.Fluorescence "turn-on" upon analyte binding.Systems using dyes like Alizarin Red S. nih.govnih.gov

Colorimetric Sensing: Colorimetric sensors allow for the visual detection of saccharides. A common strategy involves the use of dyes like Alizarin Red S (ARS), which contains a catechol moiety that binds to boronic acids. nih.govacs.org This binding event alters the electronic structure of the dye, leading to a visible color change. The subsequent addition of a competing saccharide displaces the dye, reversing the color change, which can be quantified using absorption spectroscopy. nih.govnih.gov

Electrochemical Sensing

Electrochemical methods offer a sensitive and often low-cost alternative to optical sensing. birmingham.ac.uknih.gov For boronic acids to be used in electrochemical sensing, they are often functionalized with a redox-active group, as the boronic acid moiety itself is typically electrochemically inactive. researchgate.net

Ferrocene is a commonly used redox marker. researchgate.netmdpi.com In these systems, the boronic acid is appended to a ferrocene unit. The binding of a saccharide to the boronic acid alters the local electronic environment of the ferrocene. This change can affect the ferrocene's redox potential, which can be measured using techniques such as cyclic voltammetry. nih.govresearchgate.net The formation of the anionic boronate ester upon saccharide binding can make the oxidation of the nearby ferrocene center more difficult, resulting in a shift of the voltammetric peak. researchgate.net

Another approach involves immobilizing the boronic acid derivative onto an electrode surface, creating a reagentless sensor. researchgate.netmdpi.com This can be achieved by forming self-assembled monolayers or by incorporating the boronic acid into a polymer film on the electrode. researchgate.net When the target analyte binds to the immobilized boronic acid, it can alter the properties of the electrode-solution interface, such as capacitance or impedance, which can be detected electrochemically. mdpi.combath.ac.uk These modifications can also inhibit electron transfer of a redox probe in solution, providing a measurable signal change. mdpi.com

Design Principles for Selective and Sensitive Probes

The rational design of boronic acid-based probes is crucial for achieving high selectivity and sensitivity for specific saccharides, particularly for applications under physiological conditions (pH ~7.4). rsc.orgdcu.ie

Key design strategies include:

Tuning the pKₐ: The pKₐ of most simple arylboronic acids is around 9, making them less effective at physiological pH. dcu.ie Introducing an electron-withdrawing group or a nearby intramolecular coordinating group, such as an amine, can lower the pKₐ of the boronic acid. nih.govacs.orgresearchgate.net This enhances its ability to bind saccharides at neutral pH.

Achieving Selectivity: While monoboronic acids often show a higher affinity for fructose, achieving selectivity for other saccharides like glucose is a significant challenge. rsc.orgnih.gov A highly successful strategy is the use of bis-boronic acids, where two boronic acid moieties are positioned on a scaffold with a specific geometry. nih.govnih.gov This allows for multivalent binding to multiple diol units on a single saccharide molecule, such as glucose, leading to enhanced affinity and selectivity. nih.gov

Enhancing Sensitivity: The choice of the signaling unit (fluorophore or redox reporter) is critical. Bright fluorophores with high quantum yields are preferred. nih.gov The linker connecting the boronic acid receptor to the signaling unit must be carefully designed to ensure efficient signal transduction upon analyte binding. Furthermore, incorporating boronic acids into nanomaterials or polymers can amplify the sensing signal. nih.govnih.gov

Design PrincipleStrategyObjectiveReference
pKₐ ModulationIncorporate electron-withdrawing groups or adjacent amines.Enhance binding affinity at physiological pH. nih.govacs.org
Selectivity EnhancementUse bis-boronic acid scaffolds with defined spatial orientation.Achieve selective recognition of specific saccharides (e.g., glucose). nih.gov
Sensitivity AmplificationUtilize bright fluorophores, optimize linkers, or integrate with nanomaterials.Lower the limit of detection. nih.govnih.govnih.gov
Improving Water SolubilityIncorporate charged or polar functional groups.Ensure functionality in aqueous biological media. acs.org

Medicinal Chemistry and Drug Discovery

While the primary research focus for furan-based boronic acids has been in chemical sensing, the boronic acid functional group is a well-established pharmacophore in drug discovery. Its ability to form stable, yet reversible, covalent bonds with active site nucleophiles, such as the serine in proteases, makes it a valuable moiety for enzyme inhibition.

Design and Synthesis of Bioactive Furan-Boronic Acid Analogues

The design of bioactive furan-boronic acid analogues leverages the unique properties of both the furan (B31954) ring and the boronic acid. The furan scaffold can serve as a bioisostere for other aromatic or heteroaromatic rings found in known bioactive molecules, potentially improving properties like metabolic stability or target affinity. The hydroxymethyl group on the furan ring provides an additional point for modification or interaction with a biological target.

Design Strategies:

Enzyme Inhibition: Furan-boronic acids can be designed as transition-state analogues to inhibit enzymes, particularly serine proteases. The boronic acid can covalently bind to the catalytic serine residue in the enzyme's active site.

Bio-inspired Probes: Drawing inspiration from sensing applications, furan-boronic acid analogues can be developed as fluorescent probes to image specific biomolecules or enzymatic activity within living cells. acs.orgnih.gov For example, modifying the furan scaffold or the hydroxymethyl group with fluorophores could allow for the tracking of the molecule or its binding events. bath.ac.uk

Bioorthogonal Chemistry: Boronic acids are increasingly used in bioorthogonal chemistry for the site-selective labeling of proteins. nih.gov Furan-based boronic acids could be developed for these applications, using the reversible boronic ester formation with diol-containing biomolecules for specific tagging and imaging. nih.gov

Synthetic Approaches: The synthesis of this compound and its analogues typically involves multi-step synthetic routes. A common strategy would be the lithiation or Grignard formation at the 2-position of a suitably protected 5-(hydroxymethyl)furan derivative, followed by quenching with a trialkyl borate (B1201080) (e.g., trimethyl borate) and subsequent acidic hydrolysis to yield the desired boronic acid. Further functionalization of the hydroxymethyl group or the furan ring can be performed to generate a library of analogues for screening in medicinal chemistry campaigns.

Enzyme Inhibition Studies (e.g., Proteases, Beta-Lactamases)

Boronic acids are recognized as a significant class of enzyme inhibitors, particularly for serine proteases and β-lactamases. Their mechanism of action typically involves the boron atom acting as an electrophile, which forms a reversible, covalent tetrahedral intermediate with a key nucleophilic residue—often a serine—in the enzyme's active site. nih.govresearchgate.net This intermediate mimics the high-energy transition state of the natural substrate hydrolysis, thereby competitively inhibiting the enzyme. nih.govmdpi.com

Aromatic boronic acids have been specifically identified as reversible inhibitors of Class C β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov Studies on various substituted phenylboronic acids have demonstrated their efficacy against β-lactamases from Pseudomonas aeruginosa and Escherichia coli. nih.gov The inhibitory potential of these compounds underscores the importance of the boronic acid functional group in binding to the catalytic serine residue. nih.govnih.gov

While direct studies on this compound are not extensively documented in this context, its structural classification as an aromatic boronic acid suggests it has the potential to exhibit similar inhibitory activities. The furan ring system and the hydroxymethyl substituent would influence its electronic properties and binding interactions within the active site, potentially offering a unique inhibition profile. Boronic acid derivatives have also shown promise as inhibitors of other enzyme classes, such as HIV-1 protease, where they can form extensive hydrogen bond networks within the active site, leading to exceptionally high binding affinities. acs.orgnih.gov

Table 1: Inhibition of P. aeruginosa β-Lactamase by Various Aromatic Boronic Acids This table presents data for analogous compounds to illustrate the inhibitory potential of the aromatic boronic acid class.

Compound Substituent Position K_i (μM)
Methylphenylboronic acid meta 2.5
Formylphenylboronic acid meta 0.45
Phenylboronic acid - 6.3

Modulation of Biological Pathways

The (5-(hydroxymethyl)furan-2-yl) moiety is a crucial structural component of YC-1 (Lificiguat), a potent modulator of several key biological pathways. nih.govresearchgate.net YC-1 is recognized as a stimulator of soluble guanylate cyclase (sGC), an enzyme that produces cyclic guanosine monophosphate (cGMP). nih.gov Elevated cGMP levels lead to vasodilation and inhibition of platelet aggregation, making YC-1 a significant compound in cardiovascular research. nih.gov The furan ring and its hydroxymethyl group are integral to the molecule's interaction with sGC.

Furthermore, YC-1 has been identified as an inhibitor of hypoxia-inducible factor-1 (HIF-1). nih.gov HIF-1 is a transcription factor that plays a central role in the cellular response to low oxygen levels and is a key target in cancer therapy due to its role in tumor angiogenesis and metabolism. YC-1 also demonstrates inhibitory activity against the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and immune responses. nih.gov The incorporation of the this compound scaffold into molecules like YC-1 via synthetic routes such as the Suzuki coupling highlights its importance as a building block for creating potent biological pathway modulators. nih.gov

Prodrug Strategies and Drug Delivery Systems

The boronic acid group is an attractive functional handle for the design of innovative prodrugs and drug delivery systems. One prominent strategy leverages the elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), often found in the tumor microenvironment. tandfonline.comnih.gov Boronic acid and boronate ester-based prodrugs can be designed to be stable under normal physiological conditions but undergo cleavage of the carbon-boron bond in the presence of high ROS concentrations. tandfonline.comnih.gov This targeted cleavage results in the localized release of an active chemotherapeutic agent, thereby reducing systemic toxicity. tandfonline.com

Another advanced approach involves targeting the glycocalyx, the dense layer of saccharides on the surface of mammalian cells. acs.org Boronic acids can readily and reversibly form boronate esters with the 1,2- and 1,3-diols present in these cell-surface sugars. acs.org This interaction can be used to enhance the cellular uptake of therapeutic agents, including large biomolecules. By conjugating a drug to a molecule like this compound, it may be possible to improve its delivery into target cells by leveraging this boronate-glycocalyx interaction. acs.org Although no prodrugs bearing a boronic acid functionality have yet entered clinical trials, these strategies represent a promising area of research for targeted cancer therapy. tandfonline.com

Structure-Activity Relationship (SAR) Studies for Therapeutic Targets

For instance, converting the terminal alcohol of the hydroxymethyl group into an ether has been shown to considerably increase the compound's inhibitory activity on platelet aggregation. nih.gov Conversely, substitution with an amine group can alter the specificity of the inhibition against different aggregation-inducing agents. nih.gov These findings demonstrate that while the core furan-boronic acid structure provides a foundation, fine-tuning the substituents is critical for optimizing potency and selectivity for a given therapeutic target. The this compound, therefore, serves not only as a structural component but also as a key point for chemical modification in the development of new therapeutic agents.

Table 2: Effect of R² Group Modification on the Antiplatelet Activity of YC-1 Analogs Illustrative data based on SAR studies of YC-1, where the core structure includes the 3-(furan-2-yl)-1-benzyl indazole scaffold.

Analog R² Group at Furan C5 Relative Activity
YC-1 -CH₂OH Baseline
Analog 46b -CH₂OR (Ether) Increased
Analog 46d -CH₂NHR (Amine) Altered Specificity

Catalysis and Organocatalysis

Role as Lewis Acid Catalysts

Boronic acids function as Lewis acids due to the presence of a vacant p-orbital on the boron atom, which can accept a pair of electrons from a Lewis base. nih.govmdpi.com This property allows them to act as catalysts in a variety of organic transformations. The Lewis acidity of a boronic acid can be tuned by the substituents attached to the boron atom; aryl boronic acids are generally more acidic than their alkyl counterparts, and the presence of electron-withdrawing groups on the aromatic ring enhances acidity. nih.gov

While highly fluorinated triarylboranes are among the most powerful boron-based Lewis acid catalysts, simpler boronic acids like furan-2-ylboronic acid and its derivatives also possess this catalytic potential. mdpi.com They can activate substrates by coordinating to lone pairs on heteroatoms (e.g., oxygen or nitrogen), facilitating reactions such as C-C bond formation, hydrothiolation of dienes, and cycloadditions. mdpi.com Although specific applications of this compound as a Lewis acid catalyst are not widely reported, its inherent electronic properties make it a candidate for such roles in organic synthesis.

Applications in Asymmetric Synthesis

In the context of asymmetric synthesis, this compound is primarily valued as a versatile building block rather than a direct catalyst. It is a key reactant in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govnih.gov This reaction is a powerful method for creating carbon-carbon bonds, allowing for the modular construction of complex chiral molecules from simpler, achiral or racemic precursors. For example, the furan moiety can be coupled to a chiral scaffold to produce advanced intermediates for pharmaceuticals or other biologically active compounds. While the boronic acid itself is achiral, its role in synthesizing enantioenriched products is foundational.

Heterogeneous Catalysis Incorporating Boron Moieties

The incorporation of boronic acid functionalities into solid supports is an emerging strategy for creating effective and recyclable heterogeneous catalysts. Boronic acids act as Lewis acids, enabling them to catalyze a variety of organic transformations, including dehydrative condensations, carbonyl condensations, and acylations nih.govnih.gov. When immobilized on a solid matrix, such as a polymer fiber or porous polycarbazole, these catalysts offer advantages in practical applications due to their ease of recovery and potential for use in continuous flow systems acs.orgresearchgate.netresearchgate.net.

Research has demonstrated the development of acid-base bifunctional heterogeneous catalysts by functionalizing materials like polyacrylonitrile fibers with both amine and boronic acid groups acs.org. These catalysts show cooperative effects, where the base activates one substrate while the Lewis acidic boronic acid activates another, facilitating reactions such as the Henry reaction under mild conditions acs.org. The performance and substrate selectivity of these catalysts can be tuned by altering the structure of the boronic acid component acs.org.

This compound represents a bio-based candidate for the creation of such heterogeneous catalysts. By anchoring this molecule to a solid support via its hydroxymethyl group, a catalyst with accessible furan and boronic acid moieties can be designed. The furan ring can provide structural rigidity and specific interactions, while the boronic acid group serves as the primary catalytic site. This approach aligns with the principles of green chemistry by utilizing a renewable feedstock to generate a reusable catalyst for efficient chemical synthesis.

Table 1: Examples of Boronic Acid-Functionalized Heterogeneous Catalysts and Their Applications

Catalyst SystemSupport MaterialReaction CatalyzedKey Findings
Boronic acid-amine bifunctional PANFPolyacrylonitrile Fiber (PANF)Henry ReactionExhibited high substrate selectivity and recyclability; performance correlated with the specific boronic acid used acs.org.
Boronic acid-functionalized porous polycarbazolesPorous PolycarbazoleSelective OxidationMaterials possess permanent porosity and special functions for catalysis and adsorption researchgate.net.
Boric acid on silica (B1680970) supportSilicaMannich ReactionPromoted a three-component Mannich reaction effectively under mild conditions in an ionic liquid nih.gov.

Polymer and Materials Science

The unique structure of this compound, featuring a rigid furan ring, a reactive hydroxymethyl group, and a versatile boronic acid moiety, makes it a valuable building block in polymer and materials science.

Monomer Synthesis for Bio-based Polymers

The drive towards sustainability has intensified research into bio-based polymers derived from renewable resources unive.itprovendis.info. 5-Hydroxymethylfurfural (B1680220) (HMF), obtainable from carbohydrates, is a cornerstone platform chemical for producing a variety of furan-based monomers unive.itrsc.orgresearchgate.netresearchgate.net. Key HMF derivatives used in polymer synthesis include 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF), which are used to produce high-performance bio-based polyesters like poly(ethylene furanoate) (PEF) unive.itacs.orgsemanticscholar.orgresearchgate.net.

This compound serves as a bifunctional monomer that can be integrated into polymer chains to impart specific properties. Its hydroxymethyl group can undergo esterification or etherification reactions, while the boronic acid group can form reversible covalent bonds (boronate esters) with diols. This dual functionality allows for its use in several polymerization strategies:

Linear Polymers: It can be copolymerized with diacids or diols, incorporating the furan-boronic acid moiety into the polymer backbone.

Functional Polymers: It can be used to synthesize polymers with pendant boronic acid groups. These groups can then be used for post-polymerization modification, cross-linking, or as recognition sites for saccharides wikipedia.org.

The incorporation of the furan ring, a bio-based aromatic analogue, can enhance the thermal and mechanical properties of the resulting polymers, offering a sustainable alternative to petroleum-based materials rsc.orgsciengine.com.

Application in Dye-Sensitized Solar Cells (DSSCs)

In the field of photovoltaics, dye-sensitized solar cells (DSSCs) rely on a molecular sensitizer (dye) adsorbed onto a wide-bandgap semiconductor surface, typically titanium dioxide (TiO2) nih.gov. The efficiency of a DSSC is critically dependent on the dye's ability to absorb light and inject electrons into the semiconductor's conduction band. This requires the dye to have a strong anchoring group for stable attachment to the TiO2 surface acs.organl.gov.

While carboxylic and phosphonic acids are traditional anchoring groups, boronic acids have emerged as a promising alternative acs.orgtandfonline.comresearchgate.net. The boronic acid group can form a strong and stable covalent bond with the TiO2 surface, facilitating efficient electronic coupling and charge transfer nih.govresearchgate.net. Studies on BODIPY (boron-dipyrromethene) dyes have shown that boronic acid functions effectively as an anchoring group, with multiple boronic functions enhancing the stability and photocurrent efficiency nih.gov.

Furan moieties have also been successfully employed as π-conjugated linkers within the structure of organic dyes for DSSCs, contributing to their light-harvesting properties researchgate.net. The structure of this compound is thus highly relevant for designing novel, bio-based sensitizers. It combines a furan unit, which can be part of the dye's conjugated system, with a boronic acid anchoring group.

Table 2: Comparison of Anchoring Groups in Dye-Sensitized Solar Cells

Anchoring GroupBinding Mode to TiO2Power Conversion Efficiency (PCE) ExamplesAdvantages & Disadvantages
Carboxylic AcidBidentate bridging, monodentateWidely used, high efficiencies reportedStandard, effective; can be unstable in aqueous conditions.
Phosphonic AcidBidentate, tridentateCan achieve high efficienciesStronger binding than carboxylic acid; can lead to dye aggregation.
Boronic AcidMonodentate or bridging bidentatePCE of 2.37% reported for a Ru-complex with boronic acid groups tandfonline.com. PCE of up to 6.06% for BODIPY dyes rsc.org.Strong and stable binding researchgate.net; less studied than other groups.
CatecholBidentate chelatingPCE of 2.83% reported for a Ru-complex with two catechol anchors tandfonline.com.Strong binding ability; can improve photovoltaic performance tandfonline.com.

Development of Boronic Acid-Functionalized Materials (e.g., Hydrogels)

Boronic acids are pivotal in the design of "smart" materials, particularly hydrogels with responsive and self-healing properties acs.orgrsc.orgresearchgate.net. These characteristics stem from the ability of boronic acids to form reversible covalent bonds—boronate esters—with molecules containing 1,2- or 1,3-diols, such as polyvinyl alcohol (PVA) or polysaccharides like alginate and hyaluronic acid acs.orgnih.govnih.govmdpi.com.

The formation and dissociation of these boronate ester cross-links are typically dependent on pH. At pH values above the pKa of the boronic acid (generally 8-9), the equilibrium favors the formation of stable, cross-linked boronate esters, resulting in gelation acs.org. Lowering the pH shifts the equilibrium back towards the free boronic acid and diol, causing the gel to dissolve or weaken. This dynamic nature allows the hydrogel network to break and reform, imparting self-healing capabilities acs.orgnih.govacs.org. If a cut is made, the dynamic bonds can re-establish across the interface, restoring the material's integrity acs.orgnih.gov.

By incorporating this compound into a polymer backbone, novel furan-based hydrogels can be developed. These materials could be cross-linked with bio-based diols to create fully renewable, self-healing systems. Such hydrogels have potential applications in 3D cell culture, drug delivery, and environmental remediation nih.govmdpi.comproquest.com.

Table 3: Properties of Boronic Acid-Functionalized Hydrogels

Polymer SystemCross-linkerKey PropertyStimulus-Response
2-Acrylamidophenylboronic acid (2APBA) copolymerPoly(vinyl alcohol) (PVOH)Self-healing at neutral and acidic pHpH-responsive bond stability acs.orgacs.org.
Phenylboronic acid-modified hyaluronic acidSalicylic acid-modified hyaluronic acidInjectable, self-healingpH and sugar responsive nih.gov.
Boronic acid-functionalized alginate (AlgBA)Poly(vinyl alcohol) (PVA)Shear-responsivepH and shear-responsive drug release mdpi.com.
2-Aminophenylboronic acid-modified polyacrylic acidPoly(vinyl alcohol) (PVOH) / LaponiteSelf-healing, biocompatibleAdsorption of water pollutants proquest.com.

Macrocyclic Oligoester Synthesis

The principle of dynamic covalent chemistry involving boronic acids and diols can be extended to the template-free synthesis of shape-persistent macrocycles researchgate.net. By reacting diboronic acids with molecules containing two diol functionalities, or vice-versa, researchers can create large, cyclic structures through self-assembly. The reversibility of boronate ester formation allows the system to correct errors and arrive at the most thermodynamically stable macrocyclic product researchgate.net.

While the direct synthesis of macrocyclic oligoesters using this compound is a specialized area, the fundamental components for such a synthesis are present. Furan-based oligoesters can be synthesized via enzymatic pathways, demonstrating the compatibility of the furan structure within oligoester chains bohrium.comnih.gov.

A potential strategy for creating macrocycles could involve the reaction of a dicarboxylic acid derivative of a furan with a diol that also contains a boronic acid. More directly, the self-assembly of monomers containing both a boronic acid and a diol can lead to the formation of macrocycles. The synthesis of cyclic oligoesters from furan derivatives like 2,5-furandicarboxylate has been achieved through methods like high dilution condensation, yielding dimers, trimers, and tetramers researchgate.net. The incorporation of a boronic acid moiety offers a pathway to novel macrocyclic architectures with potential applications in molecular recognition and host-guest chemistry.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes

The future of (5-(hydroxymethyl)furan-2-yl)boronic acid synthesis lies in the development of more efficient, sustainable, and economically viable methods. While current synthetic strategies exist, emerging research is focused on overcoming limitations such as harsh reaction conditions and the use of hazardous reagents.

One promising direction is the exploration of biocatalytic routes. The use of whole-cell biocatalysts or isolated enzymes for the selective oxidation of biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF) to its corresponding carboxylic acid has shown high yields and excellent selectivity. rsc.orgresearchgate.net Future research could adapt these biocatalytic systems for the direct conversion of HMF or its derivatives to this compound, offering a greener and more atom-economical approach.

Furthermore, advancements in catalytic technologies are expected to play a crucial role. The development of novel heterogeneous catalysts, potentially based on earth-abundant metals, could lead to more sustainable and recyclable catalytic systems for the synthesis of furan (B31954) derivatives. rsc.orgrsc.org Research into flow chemistry processes for the synthesis of this boronic acid could also offer advantages in terms of safety, scalability, and process control.

Synthetic ApproachPotential AdvantagesKey Research Focus
Biocatalysis High selectivity, mild reaction conditions, reduced wasteEngineering enzymes for boronic acid synthesis, optimizing whole-cell systems
Heterogeneous Catalysis Catalyst recyclability, continuous processing, improved sustainabilityDesigning novel metal and metal-free catalysts, exploring new support materials
Flow Chemistry Enhanced safety, precise process control, improved scalabilityDeveloping continuous flow reactors, optimizing reaction parameters

Exploration of New Catalytic Applications

The unique structural features of this compound make it an attractive candidate for a variety of catalytic applications. Its boronic acid moiety can act as a Lewis acid or participate in transmetalation reactions, while the furan ring and hydroxymethyl group offer sites for further functionalization.

Future research is likely to focus on leveraging these properties to design novel catalysts for a range of organic transformations. For instance, the compound could serve as a ligand for transition metal catalysts, influencing their reactivity and selectivity in cross-coupling reactions, hydrogenations, and oxidations. The ability of boronic acids to form reversible covalent complexes with diols could also be exploited in the development of responsive catalytic systems.

Moreover, the conversion of HMF, the precursor to this compound, into a wide array of value-added chemicals and fuels is an active area of research. researchgate.netnih.govrepec.org This boronic acid derivative could find new applications as a catalyst or catalyst precursor in these biomass conversion pathways, contributing to the development of a more sustainable chemical industry.

Advanced Biomedical Applications

Boronic acids and their derivatives have garnered significant attention in the biomedical field due to their unique ability to interact with diols, which are prevalent in biological molecules like sugars and glycoproteins. nih.govrsc.orgresearchgate.netresearchgate.net This property makes this compound a promising candidate for a range of advanced biomedical applications.

One key area of future research is the development of targeted drug delivery systems. The boronic acid moiety can be used to target cancer cells, which often overexpress sialic acid-containing glycans on their surface. By functionalizing nanoparticles or drug carriers with this compound, it may be possible to achieve selective delivery of therapeutic agents to tumors, minimizing off-target effects.

Another exciting prospect is in the field of biosensing. The interaction of boronic acids with glucose has been widely exploited for the development of glucose sensors for diabetes management. rsc.org Future research could focus on developing novel biosensors based on this compound for the detection of other biologically important molecules, such as glycoproteins and ribonucleosides.

Furthermore, boronic acid-containing polymers have shown promise as therapeutic agents, including for the treatment of HIV and cancer. researchgate.netresearchgate.net The incorporation of this compound into polymer backbones could lead to the development of new biomaterials with enhanced therapeutic efficacy and biocompatibility. mdpi.com

Application AreaMechanism of ActionPotential Impact
Targeted Drug Delivery Boronic acid-glycan interactionsEnhanced cancer therapy with reduced side effects
Biosensing Reversible covalent bonding with diolsImproved diagnostics for various diseases
Therapeutic Agents Interaction with biological targetsNovel treatments for HIV, cancer, and other conditions

Integration with Artificial Intelligence and Machine Learning for Drug Design and Material Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the fields of drug design and material discovery. nih.govmednexus.orgresearchgate.netresearchgate.netmdpi.com These powerful computational tools can be used to accelerate the discovery and optimization of new molecules with desired properties.

In the context of this compound, AI and ML algorithms can be employed to predict its biological activity and identify potential drug targets. nih.govresearchgate.net By analyzing large datasets of chemical structures and biological activities, these models can help researchers to prioritize the most promising derivatives for further investigation.

Moreover, AI and ML can be used to design novel materials based on this compound. For example, generative models can be used to create new polymer structures with optimized properties for specific applications, such as drug delivery or catalysis. mednexus.org This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error methods.

Sustainable and Green Chemistry Approaches in Synthesis and Application

The principles of sustainable and green chemistry are becoming increasingly important in all areas of chemical research and development. For this compound, this translates to a focus on developing environmentally friendly synthetic methods and applications.

As mentioned earlier, the use of renewable biomass as a starting material is a key aspect of its sustainability. unive.it Future research will continue to explore ways to improve the efficiency and reduce the environmental impact of converting biomass into HMF and its derivatives. rsc.orgrsc.org This includes the use of green solvents, the development of catalyst systems that operate under milder conditions, and the minimization of waste generation.

In terms of applications, the use of this compound in catalysis and as a building block for biodegradable polymers aligns well with the goals of green chemistry. By replacing traditional petroleum-based materials with renewable alternatives, this compound can contribute to a more circular and sustainable economy.

Q & A

Basic Research Question

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 11B^{11}\text{B} NMR to confirm the presence of the boronic acid group. A singlet near δ 8.5 ppm (furan protons) and δ 30 ppm (boron) are indicative .
  • HPLC/LCMS : Monitor purity (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid). LCMS tracks molecular ion peaks (e.g., [M+H]⁺ at m/z 168) and detects hydrolyzed byproducts .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition above 150°C suggests sensitivity to high-temperature applications .

What are the optimal storage conditions to prevent degradation of this compound?

Basic Research Question

  • Anhydrous Environment : Store under argon or nitrogen in flame-dried glassware to minimize protodeboronation.
  • Low Temperature : Keep at –20°C in amber vials to reduce thermal and photolytic degradation.
  • Desiccants : Use molecular sieves (3Å) in storage containers to absorb residual moisture .

How does the hydroxymethyl group influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions compared to other furyl boronic acids?

Advanced Research Question

  • Steric Effects : The hydroxymethyl group introduces steric hindrance, slowing transmetalation steps. Kinetic studies show a 20% reduction in coupling efficiency vs. unsubstituted furan-2-yl boronic acid.
  • Electronic Effects : The electron-donating hydroxymethyl group increases electron density on the furan ring, enhancing oxidative addition rates with aryl halides.
  • Mitigation Strategy : Optimize base (e.g., K₂CO₃) and ligand (e.g., SPhos) to balance steric and electronic effects .

What experimental approaches resolve contradictions in reported stability data for this compound under varying conditions?

Advanced Research Question

  • Controlled Degradation Studies : Incubate the compound under controlled humidity (0–100% RH), temperature (4–40°C), and solvent systems (neat, THF, water). Monitor decomposition via 1H^{1}\text{H} NMR and LCMS every 24 hours .
  • Theoretical Modeling : Use DFT calculations to compare activation energies for protodeboronation pathways. For example, water-free degradation mechanisms (e.g., via intermolecular proton transfer) may dominate in anhydrous conditions .

How can researchers mitigate protodeboronation during Suzuki-Miyaura reactions using this compound?

Advanced Research Question

  • Base Selection : Avoid strongly basic conditions (e.g., NaOH) that accelerate hydrolysis. Use mild bases like K₃PO₄ or Cs₂CO₃.
  • Solvent Optimization : Anhydrous THF or dioxane improves stability vs. aqueous mixtures.
  • Catalyst Tuning : Pd(OAc)₂ with XPhos ligands reduces side reactions by stabilizing the boronate intermediate .

What analytical techniques effectively track decomposition byproducts of this compound during prolonged storage?

Advanced Research Question

  • LCMS-QTOF : High-resolution mass spectrometry identifies low-abundance byproducts (e.g., furan-2-yl methanol at m/z 114.03).
  • Isotopic Labeling : Use deuterated solvents (D₂O, CD₃CN) to trace proton sources in degradation pathways.
  • X-ray Crystallography : Characterize crystalline degradation products (e.g., boroxines) to confirm structural changes .

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